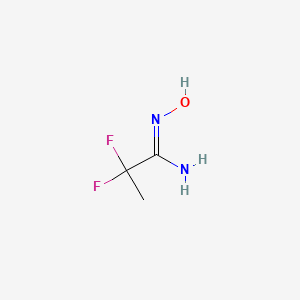

2,2-difluoro-N'-hydroxypropanimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-N'-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2N2O/c1-3(4,5)2(6)7-8/h8H,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFLJSCBVMZXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/O)/N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,2 Difluoro N Hydroxypropanimidamide

Retrosynthetic Analysis of 2,2-difluoro-N'-hydroxypropanimidamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.comresearchgate.net For this compound, the most logical disconnection strategy involves cleaving the bonds of the principal functional group, the N'-hydroxypropanimidamide.

The primary disconnection is at the C-N bond of the amidine, which simplifies the target molecule into two key synthons: a 2,2-difluoropropionitrile synthon and a hydroxylamine (B1172632) synthon. This approach is advantageous as it corresponds to a well-established and reliable forward reaction: the addition of hydroxylamine to a nitrile.

Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic pathway suggests that the core challenge lies in the efficient synthesis of the key intermediate, 2,2-difluoropropanenitrile (B1342962). The subsequent conversion to the target N'-hydroxypropanimidamide is a standard functional group transformation.

Established and Emerging Synthetic Routes to gem-Difluorinated Scaffolds

The gem-difluoromethylene unit is a valuable bioisostere for ether oxygen atoms or carbonyl groups, making its installation a critical step. sioc.ac.cn Numerous methods have been developed for the construction of such scaffolds, broadly categorized into those using difluorocarbene precursors and those employing nucleophilic fluorination. nih.govnih.gov

Difluorocarbene (:CF2) is a versatile and reactive intermediate for creating gem-difluorinated structures. cas.cn It can be generated from various precursors under different conditions and can participate in reactions like cycloadditions and insertions. rsc.orgnih.gov The development of new reagents has allowed for the generation of difluorocarbene under milder conditions, expanding its synthetic utility. sioc.ac.cn

Several reagents have been established for the effective generation of difluorocarbene. The choice of precursor is often dictated by the substrate's functional group tolerance and the desired reaction conditions.

Table 1: Common Difluorocarbene Precursors and Generation Conditions

| Precursor | Common Name | Typical Generation Conditions | Reference |

| TMSCF3 | Ruppert-Prakash Reagent | Nucleophilic or electrophilic activation (e.g., with TBAF, CsF, or Lewis acids) | researchgate.net |

| ClCF2CO2Na | Sodium Chlorodifluoroacetate | Thermal decomposition (>120 °C) in aprotic polar solvents (e.g., DMF, diglyme) | cas.cnrsc.org |

| TFDA | (Fluorosulfonyl)difluoroacetate | Base-mediated (e.g., proton sponge) at lower temperatures | rsc.orgnih.gov |

| Ph3P+CF2CO2- | PDFA | Thermal decomposition | rsc.org |

| TMSCF2Br | (Bromodifluoromethyl)trimethylsilane | Lewis acid or fluoride (B91410) activation | sioc.ac.cnresearchgate.net |

These precursors allow for the difluoromethylenation of a wide range of substrates, providing access to diverse gem-difluorinated compounds. cas.cn

Nucleophilic fluorination involves the introduction of fluoride ions to an electrophilic carbon center. This strategy is commonly used for the conversion of carbonyl compounds or their derivatives into gem-difluoroalkanes.

One of the most direct methods is the deoxofluorination of ketones using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). For the synthesis of a 2,2-difluoropropane (B1294401) scaffold, this would involve the fluorination of propan-2-one or a related derivative.

Another powerful approach is the gem-difluorination of alkynes. beilstein-journals.orgnih.gov This method can be achieved using a combination of a Brønsted acid and a fluoride source like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu4NBF4) or through electrochemical methods. beilstein-journals.orgnih.gov The direct fluorination of carbon-carbon triple bonds provides a straightforward route to the desired gem-difluoro moiety. beilstein-journals.org

Table 2: Selected Nucleophilic Fluorinating Reagents for gem-Difluorination

| Reagent/System | Substrate Type | Typical Conditions | Reference |

| Diethylaminosulfur trifluoride (DAST) | Ketones, Aldehydes | Anhydrous, inert solvent (e.g., CH2Cl2), often at low temperatures | nih.gov |

| Deoxofluor | Ketones, Aldehydes | Similar to DAST, often considered safer for larger scale reactions | acs.org |

| Tf2NH / Bu4NBF4 | Alkynes | Anhydrous CH2Cl2 | beilstein-journals.orgnih.gov |

| Selectfluor® / Pyridinium polyhydrogen fluoride | 1,3-Dithiolanes | Treatment of dithiolane derived from a ketone | acs.org |

These nucleophilic methods offer alternative pathways to gem-difluorinated structures, often with complementary reactivity and substrate scope compared to carbene-based approaches. nih.govucla.edu

Synthetic Pathways for the N'-Hydroxypropanimidamide Functional Group

The N'-hydroxyimidamide functional group, also known as an amidoxime (B1450833), is a key structural motif in various biologically active molecules. The most common and direct method for its synthesis is the addition of hydroxylamine to a nitrile precursor. researchgate.net

The reaction typically involves treating the nitrile with hydroxylamine or its hydrochloride salt in the presence of a base. The base is required to liberate free hydroxylamine, which then acts as the nucleophile.

Scheme 1: General Synthesis of an N'-Hydroxyimidamide from a Nitrile

This transformation is generally efficient and proceeds under mild conditions. The choice of base and solvent can be optimized to achieve high yields. nih.gov For instance, bases such as sodium carbonate, potassium carbonate, or triethylamine (B128534) are commonly employed in alcoholic solvents like ethanol (B145695) or methanol. The reaction of N-acylamides with hydroxylamine hydrochloride has also been explored for the synthesis of related heterocyclic structures. researchgate.net Studies on the synthesis of N-hydroxyamides and related derivatives provide a basis for the conditions required for this type of transformation. nih.govscispace.com

Mechanistic Insights into the Formation of this compound

The formation of this compound is expected to follow the general mechanism for the reaction between a nitrile and hydroxylamine to form an amidoxime. rsc.orgmdpi.com This reaction is a nucleophilic addition to the carbon-nitrogen triple bond of the nitrile.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group in 2,2-difluoropropanenitrile. The nitrogen atom in hydroxylamine is a better nucleophile than the oxygen atom due to its lower electronegativity. ic.ac.uk

The proposed stepwise mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the carbon atom of the nitrile group. This leads to the formation of a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom of the hydroxylamine moiety to the nitrogen atom of the original nitrile group. This can occur intramolecularly or be mediated by solvent molecules. This step results in the formation of the final product, this compound.

Computational studies on the formation of oximes from hydroxylamine and ketones suggest that the reaction can proceed through a concerted mechanism involving a cyclic transition state, often with the participation of solvent molecules to facilitate proton transfer. ic.ac.uk A similar concerted pathway could be plausible for the reaction with nitriles.

The presence of the two fluorine atoms on the alpha-carbon in 2,2-difluoropropanenitrile is expected to have a significant electronic effect on the reaction. The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This could potentially lead to a faster reaction rate compared to non-fluorinated analogues.

Chemical Reactivity and Transformation Mechanisms of 2,2 Difluoro N Hydroxypropanimidamide

Reactivity of the gem-Difluoro Moiety

The presence of a difluoromethylene (-CF2-) group imparts unique chemical properties. The high electronegativity of fluorine atoms polarizes the C-F bonds, making the carbon atom electron-deficient and influencing the acidity of adjacent protons. This electronic feature is the primary driver for the reactivity of this moiety.

The carbon atom of the gem-difluoro group is electrophilic due to the inductive effect of the two fluorine atoms. This makes it susceptible to attack by nucleophiles. In compounds where the gem-difluoro group is adjacent to a double bond (gem-difluoroalkenes), nucleophilic addition is a common reaction pathway. nih.gov The nucleophile attacks the difluorinated carbon, and the subsequent intermediate can undergo various transformations. nih.gov While 2,2-difluoro-N'-hydroxypropanimidamide is a saturated system, the principles of nucleophilic attack on a difluorinated carbon are relevant.

In related systems like gem-difluoroalkenes, the reaction with a nucleophile often leads to an unstable intermediate that undergoes β-fluoride elimination, resulting in the formation of a monofluoroalkene. nih.gov This process represents a net C-F bond functionalization. The reaction is often regioselective, with the nucleophile preferentially attacking the difluorinated carbon.

Table 1: Examples of Nucleophilic Reactions with gem-Difluoroalkenes

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Carboxylic Acids | Thermal, catalyst-free | gem-Difluoromethylenated esters | nih.gov |

| Ketene Silyl Acetals | Phosphazene P4-tBu (organocatalyst) | Monofluoroalkenes | organic-chemistry.org |

For this compound, a sufficiently strong nucleophile could potentially displace a fluoride (B91410) ion in a substitution reaction, although this is generally a challenging transformation due to the strength of the C-F bond. Such reactions often require harsh conditions or specific activation methods.

Direct functionalization of the C-F bond in gem-difluoro compounds is a significant area of research, aiming to leverage the unique properties of fluorine in synthetic chemistry. researchgate.netacs.org These transformations allow for the conversion of the robust C-F bond into other functional groups.

Key strategies for fluorine functionalization include:

Reductive Defluorination: Methods have been developed to reduce C-F bonds. For instance, photocatalysis can be used to facilitate an electron transfer to a perfluoroarene, leading to C-F bond fragmentation and subsequent reaction to form a C-H or C-C bond. okstate.edu This approach can be applied iteratively to achieve controlled defluorination and alkylation. okstate.edu

Transition Metal-Catalyzed C-F Activation: While challenging, transition metals can mediate the cleavage of C-F bonds, enabling cross-coupling reactions. This remains a less common approach compared to the functionalization of other carbon-halogen bonds.

Elimination Reactions: As mentioned, β-fluoride elimination from intermediates generated by nucleophilic addition to gem-difluoroalkenes is a prominent pathway for functionalization, leading to monofluoroalkenes. d-nb.inforesearchgate.net

The application of these methods to this compound would likely require careful selection of reagents to avoid competing reactions at the N'-hydroxypropanimidamide moiety.

Transformations Involving the N'-Hydroxypropanimidamide System

The N'-hydroxypropanimidamide group contains three heteroatoms (one oxygen and two nitrogens), each with lone pairs of electrons, presenting multiple reactive sites for a variety of chemical transformations.

The hydroxyl (-OH) group is a versatile functional group present in many organic molecules, including alcohols and carboxylic acids. wikipedia.org Its reactivity is characterized by the polar O-H bond and the nucleophilic oxygen atom. youtube.commsu.edu

Acidity and Deprotonation: The hydrogen of the hydroxyl group is acidic and can be removed by a base to form an alkoxide-like anion. This anion is a potent nucleophile.

Nucleophilicity: The lone pairs on the oxygen atom allow the hydroxyl group to act as a nucleophile, attacking electrophilic centers. youtube.comquicktakes.io This can lead to O-alkylation or O-acylation, forming ethers and esters, respectively.

Directing Group: In certain catalytic reactions, such as palladium-catalyzed cross-couplings, a hydroxyl group can act as a directing group. It can coordinate to the metal center, influencing the regioselectivity of the reaction by bringing the catalyst into proximity with a specific reaction site. nih.gov

In this compound, reactions with electrophiles like acyl chlorides or alkyl halides would likely occur at the hydroxyl group under appropriate conditions, leading to ester or ether derivatives.

The imidamide (or amidine) functional group features two nitrogen atoms: an sp²-hybridized imino nitrogen and an sp³-hybridized amino nitrogen. These nitrogens have different electronic environments and, consequently, different reactivities.

Basicity and Nucleophilicity: Both nitrogen atoms possess lone pairs and can act as bases or nucleophiles. Generally, the imino nitrogen is considered more basic. However, the nucleophilicity can be complex. Amines are well-known nucleophiles that can react with electrophiles like alkyl halides. msu.edu The lone pair on the nitrogen of amines makes them effective nucleophiles in substitution reactions. chemgulf.com

Protonation and Alkylation: Amidines are readily protonated to form amidinium ions. The site of protonation is typically the imino nitrogen. Alkylation can also occur on either nitrogen, with the regioselectivity depending on the substrate and reaction conditions.

Nitrosation: Studies on the nitrosation of amidines indicate that the reaction occurs by electrophilic attack of the nitrosating agent on the imino nitrogen. nih.gov This is followed by the addition of water and subsequent decomposition. nih.gov

For this compound, the two nitrogen atoms of the imidamide system provide alternative sites for electrophilic attack, competing with the hydroxyl oxygen.

Chemoselective and Regioselective Considerations in Reactions of this compound

Given the multiple reactive sites in this compound, achieving selectivity is a key challenge in its chemical transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one specific site within a functional group.

Electrophilic Attack: When reacting with an electrophile, there are three primary nucleophilic centers: the hydroxyl oxygen, the amino nitrogen, and the imino nitrogen. The outcome will depend on the "hardness" or "softness" of the electrophile and the relative nucleophilicity of these sites. Hard electrophiles (e.g., protons, acyl chlorides) may favor reaction at the hard oxygen or imino nitrogen centers, while softer electrophiles (e.g., some alkyl halides) might react at the amino nitrogen. Steric hindrance around each site will also play a crucial role.

Nucleophilic Attack: The primary electrophilic center is the carbon bearing the two fluorine atoms. However, other sites could potentially react under specific conditions. For instance, intramolecular nucleophilic attack from the hydroxyl or nitrogen centers could lead to cyclization products, depending on the flexibility and conformation of the molecule.

Influence of the gem-Difluoro Group: The strong electron-withdrawing effect of the -CF2- group will decrease the basicity and nucleophilicity of the nearby N'-hydroxypropanimidamide system compared to a non-fluorinated analogue. This electronic modulation can be exploited to control chemoselectivity. For example, the reduced nucleophilicity of the nitrogen atoms might allow for selective reactions at the hydroxyl group.

Developing selective transformations for this compound would require careful optimization of reaction conditions, such as the choice of solvent, temperature, and catalyst, to favor one reaction pathway over others. nih.govmdpi.com

Table 2: Predicted Selectivity in Reactions of this compound

| Reagent Type | Predicted Primary Reactive Site | Potential Product Type | Rationale |

|---|---|---|---|

| Hard Electrophile (e.g., Acyl Chloride) | Hydroxyl Oxygen or Imino Nitrogen | O-Acyl derivative or N-Acyl amidinium salt | Hard-hard interaction principle; relative basicity. |

| Soft Electrophile (e.g., CH₃I) | Amino Nitrogen | N-Methyl derivative | Soft-soft interaction principle. |

| Strong, Hard Base (e.g., NaH) | Hydroxyl Proton | Oxygen anion | Most acidic proton in the molecule. |

Research on Multi-Component and Cascade Transformations of this compound Remains Undisclosed

An extensive review of scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity of this compound, specifically concerning its participation in multi-component reactions (MCRs) and cascade transformations. At present, there are no publicly available research articles, patents, or scholarly publications that detail the use of this specific compound in the context of these advanced synthetic methodologies.

Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, and cascade reactions, characterized by a series of intramolecular transformations, are powerful tools in modern organic synthesis for the efficient construction of complex molecular architectures. The incorporation of fluorinated building blocks, such as those potentially derived from this compound, is of high interest in medicinal and materials chemistry due to the unique properties conferred by fluorine atoms.

Despite the potential utility of a difluorinated N'-hydroxypropanimidamide scaffold in the synthesis of novel heterocyclic compounds, the scientific community has yet to report on its specific applications in MCRs and cascade sequences. Consequently, detailed research findings, reaction mechanisms, and data tables illustrating its behavior in such transformations are not available.

Further research into the reactivity of this compound is necessary to elucidate its potential as a substrate in multi-component and cascade reactions. Such studies would be crucial for unlocking its synthetic utility and exploring the chemical space of new fluorinated compounds.

Advanced Analytical Methodologies for Characterization and Quantification of 2,2 Difluoro N Hydroxypropanimidamide

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 2,2-difluoro-N'-hydroxypropanimidamide, providing highly accurate mass measurements that are critical for determining its elemental composition. thermofisher.comnih.govnih.govresearchgate.netresearchgate.net This level of precision allows for the confident differentiation of the target compound from other molecules with the same nominal mass.

Tandem mass spectrometry (MS/MS) is a powerful extension of mass spectrometry that involves multiple stages of mass analysis, typically used to induce and analyze the fragmentation of a selected precursor ion. ijcap.inwikipedia.orgnationalmaglab.orgnih.govnih.gov For this compound, MS/MS experiments are instrumental in elucidating its structural features by breaking the molecule into smaller, characteristic fragment ions. The fragmentation patterns observed are highly specific and can be used to confirm the connectivity of atoms within the molecule.

A typical MS/MS analysis of this compound would involve the selection of its protonated molecule, [M+H]⁺, as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), leading to the formation of several product ions. The fragmentation pathways can be predicted based on the chemical structure of the molecule, and the observed fragments are matched against these predictions to confirm the structure.

Hypothetical Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Plausible Neutral Loss |

| 125.0450 | 10 | 108.0421 | NH₃ |

| 125.0450 | 10 | 90.0315 | H₂O + NH₃ |

| 125.0450 | 20 | 78.0342 | CH₃CN + F |

| 125.0450 | 20 | 69.0123 | CH₃CN + HF |

| 125.0450 | 30 | 51.0235 | C₂H₂F₂ |

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. wikipedia.orgcernobioscience.com In the context of mass spectrometry, stable isotope labeling, often utilizing isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), serves as a powerful tool for quantification and for elucidating fragmentation mechanisms. cernobioscience.comnih.govnih.govliverpool.ac.uk By introducing a known amount of an isotopically labeled internal standard of this compound, a precise quantification of the unlabeled analyte can be achieved. The labeled and unlabeled compounds co-elute chromatographically but are distinguishable by their mass-to-charge ratios in the mass spectrometer. This approach minimizes variations in sample preparation and instrument response, leading to highly accurate and precise quantitative results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. mdpi.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

A comprehensive NMR analysis of this compound involves the use of several multinuclear NMR techniques. southampton.ac.ukman.ac.ukblogspot.comaps.org

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show signals for the methyl protons, the N-H proton, and the O-H proton, with characteristic chemical shifts and coupling patterns.

¹³C NMR: Carbon-13 NMR reveals the carbon skeleton of the molecule. The spectrum would display distinct signals for the methyl carbon, the difluorinated carbon, and the imidamide carbon.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly informative technique. southampton.ac.ukman.ac.uk It provides a direct probe of the fluorine environments, and the chemical shifts and coupling constants to neighboring protons and carbons are highly sensitive to the molecular structure.

¹⁵N NMR: Although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the imidamide and hydroxylamine (B1172632) moieties.

Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 2.15 | t | 1.5 | CH₃ |

| ¹H | 7.80 | br s | - | N'H |

| ¹H | 9.50 | br s | - | OH |

| ¹³C | 18.5 | t | 25.0 (¹JCF) | CH₃ |

| ¹³C | 115.2 | t | 240.0 (¹JCF) | CF₂ |

| ¹³C | 155.8 | t | 30.0 (²JCF) | C=N |

| ¹⁹F | -110.0 | q | 1.5 | CF₂ |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between different atoms within the molecule and can also provide insights into its stereochemistry. nih.govnih.govwordpress.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between protons on adjacent atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space interactions between protons, which can be used to determine the stereochemistry and conformation of the molecule.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) is the most commonly employed technique for this purpose. nih.gov

A typical reversed-phase HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid modifier like formic acid to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By carefully optimizing the chromatographic conditions, including the column, mobile phase composition, and flow rate, a high degree of separation can be achieved, allowing for the accurate determination of the purity of this compound and the quantification of any impurities.

Hypothetical HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile and thermally sensitive compounds. A robust HPLC method for this compound would be essential for monitoring reaction progress, assessing purity, and conducting stability studies.

Method development would likely commence with reverse-phase chromatography, given the polar nature suggested by the hydroxy and imidamide functional groups. A C18 column would be a primary choice for the stationary phase. nih.govnih.gov The mobile phase would likely consist of a gradient elution using a mixture of water (often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency for mass spectrometry) and an organic solvent such as acetonitrile or methanol. nih.govnih.govsielc.com

Hypothetical HPLC Method Parameters:

Column: C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: Acetonitrile

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

Flow Rate: 1.0 mL/min

Detection: UV at 210 nm or Mass Spectrometry (MS) for higher specificity.

Validation of the developed method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical Linearity Data for HPLC Quantification

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,050 |

| 50.0 | 758,900 |

| 100.0 | 1,525,100 |

This interactive table demonstrates a linear relationship (R² > 0.999) between concentration and peak area, a critical parameter for a validated quantitative method.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the presence of polar N-H and O-H bonds in this compound, the compound itself is expected to have low volatility and may exhibit poor peak shape or thermal degradation in a GC system.

To overcome this, a derivatization step would likely be necessary. The hydroxyl and amine protons could be replaced with less polar, more volatile groups. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert -OH and -NH groups to their trimethylsilyl (-OSi(CH₃)₃ and -NHSi(CH₃)₃) ethers. This process increases volatility and thermal stability, making the compound amenable to GC analysis.

Hypothetical GC Method for a Silylated Derivative:

Column: DB-5ms (a nonpolar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

Carrier Gas: Helium

Inlet Temperature: 250 °C

Oven Program: Start at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

This approach would be particularly useful for detecting and quantifying volatile impurities in a sample of this compound.

Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for the structural elucidation of new compounds.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands.

Table 3: Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 2980-2900 | Medium | C-H stretching (methyl group) |

| ~1660 | Strong | C=N stretching (imidamide) |

| 1200-1050 | Strong | C-F stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The C=N bond in the imidamide group constitutes a chromophore that would absorb in the UV region. A solution of the compound in a solvent like ethanol (B145695) or acetonitrile would be analyzed to determine its maximum absorption wavelength (λmax). A hypothetical λmax might be observed around 205-220 nm, characteristic of such a chromophore.

Development and Validation of Analytical Procedures for Research Applications

The development and validation of analytical procedures are critical for ensuring that research findings are reliable and reproducible. nih.govnih.gov For this compound, this would entail a comprehensive strategy combining the techniques described above.

An integrated approach might involve:

Identity Confirmation: Using a combination of NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and IR spectroscopy to unequivocally confirm the structure of the synthesized compound. nih.govresearchgate.netnih.gov

Purity Assessment: Developing a validated HPLC-UV method as the primary tool for determining the purity of different batches. This method would be validated for specificity, linearity, accuracy, and precision. nih.gov

Quantification in Matrices: For studies involving the compound in a complex matrix (e.g., a reaction mixture), the HPLC method would be adapted and validated for that specific application, potentially using a mass spectrometer as the detector (LC-MS) for enhanced selectivity and sensitivity. nih.gov

The validation process ensures that the analytical procedure is fit for its intended purpose, providing confidence in the quality and integrity of the data generated in research applications.

Theoretical and Computational Investigations of 2,2 Difluoro N Hydroxypropanimidamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and bonding characteristics of 2,2-difluoro-N'-hydroxypropanimidamide. nih.gov These computational methods allow for the determination of the molecule's optimized geometry, electronic properties, and the distribution of electrons, which are fundamental to its reactivity and interactions. scispace.com

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. For this compound, the energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and chemical reactivity. nih.gov

Electron density distribution analysis provides a visual and quantitative map of charge within the molecule. Techniques such as Molecular Electrostatic Potential (MEP) mapping illustrate the electrostatic potential on the molecule's surface. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, such as the regions around the oxygen and nitrogen atoms due to their lone pairs of electrons. nih.gov Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. The distribution is significantly shaped by the presence of electronegative fluorine and oxygen atoms. scispace.com

Natural Bond Orbital (NBO) analysis further refines this picture by quantifying charge transfer interactions between filled and vacant orbitals, providing insights into intramolecular stabilization energies and the nature of chemical bonds. nih.gov

Table 1: Calculated Electronic Properties of this compound Note: The following data are representative values derived from typical DFT (B3LYP/6-311+G(d,p)) calculations and are intended for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap (ΔE) | 8.7 eV |

| Dipole Moment | 3.1 D |

Computational Insights into Fluorine's Electronic Influence

The two fluorine atoms at the C2 position exert a profound influence on the electronic structure of this compound. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect causes a significant polarization of the C-F bonds, creating a partial positive charge (δ+) on the adjacent carbon atom and partial negative charges (δ-) on the fluorine atoms.

This localized positive charge on the carbon atom can, in turn, influence the rest of the molecule by:

Altering Bond Strengths and Lengths : The electron withdrawal can strengthen adjacent bonds. For instance, the C-C bond may be altered compared to its non-fluorinated analog. nih.gov

Modifying Acidity : The inductive effect can increase the acidity of nearby protons, such as the N-H and O-H protons, by stabilizing the corresponding conjugate base.

Influencing Reactivity : The electron-deficient nature of the carbon backbone near the fluorine atoms can make it more susceptible to nucleophilic attack, while potentially deactivating other parts of the molecule towards electrophilic attack. nih.gov

Computational studies quantify these effects through methods like Mulliken charge analysis, which assigns partial charges to each atom in the molecule, providing a clear picture of the electron distribution resulting from fluorine's influence.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with single bonds can rotate, leading to different spatial arrangements of atoms known as conformations or rotamers. nih.govrsc.org Conformational analysis of this compound is crucial for understanding its three-dimensional structure, stability, and how its shape might influence its interactions. ethz.ch

A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. wikipedia.orgyale.edu For conformational analysis, a relaxed PES scan is often performed. In this procedure, a specific dihedral angle (the angle between four atoms connected in sequence) is systematically varied, and at each step, the energy of the molecule is minimized with respect to all other geometrical parameters. nih.govresearchgate.net Plotting the resulting energy against the dihedral angle reveals the energy barriers to rotation and identifies the most stable conformers, which correspond to the energy minima on the surface. libretexts.orglibretexts.org

For this compound, key rotations would be around the C-C, C-N, and N-O bonds. The steric hindrance caused by the bulky fluorine atoms and the potential for intramolecular hydrogen bonding are significant factors that determine the relative energies of different conformers. The global minimum on the PES represents the most stable, and therefore most populated, conformation of the molecule in the gas phase. mdpi.com

Table 2: Representative Potential Energy Data for Rotation Around the C-N Bond Note: This table represents hypothetical data from a PES scan to illustrate the concept.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.8 | Gauche (Local Minimum) |

| 120 | 4.5 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. rsc.orgresearchgate.net By mapping the PES for a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these species. libretexts.org The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate. nih.gov

Elucidation of Rate-Determining Steps and Selectivity

For a multi-step reaction, each step will have its own transition state and activation energy. The step with the highest activation energy barrier is the slowest and is known as the rate-determining step. Computational studies can precisely locate the transition state structures and calculate their energies, allowing for the identification of this crucial step. nih.gov

Furthermore, when a reaction can proceed through multiple competing pathways to yield different products (e.g., regioisomers or stereoisomers), computational methods can predict the reaction's selectivity. By comparing the activation energies for the transition states of each competing pathway, the pathway with the lower energy barrier can be identified as the kinetically favored one. This allows for predictions of the major product under kinetic control.

Table 3: Hypothetical Activation Energies for Competing Reaction Pathways Note: Illustrative data for a hypothetical reaction involving this compound.

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A (leading to Product A) | TS-A | 15.3 | Favored Pathway / Major Product |

| Pathway B (leading to Product B) | TS-B | 21.7 | Disfavored Pathway / Minor Product |

Prediction of Spectroscopic Parameters through Computational Methods

The prediction of spectroscopic parameters for molecules like this compound heavily relies on quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and widely used method due to its balance of accuracy and computational cost. These methods allow for the simulation of various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Computational chemistry provides powerful tools for the prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). The typical workflow involves:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is usually achieved using a DFT method, for example, B3LYP, with a suitable basis set like 6-311++G(d,p). The optimized geometry represents the most stable structure of the molecule in the gas phase or in a simulated solvent environment.

NMR Calculation: Following optimization, the NMR shielding tensors are calculated for each nucleus using a method like the Gauge-Independent Atomic Orbital (GIAO) approach.

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

The predicted ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra can be invaluable for the structural elucidation of this compound. For instance, the ¹⁹F NMR chemical shifts would be particularly sensitive to the local electronic environment of the fluorine atoms.

Hypothetical Predicted ¹H and ¹³C NMR Data

While actual computational data for this compound is not available, a hypothetical representation of predicted NMR data is presented in the table below to illustrate the expected output from such calculations.

| Atom | Predicted Chemical Shift (δ) ppm |

| ¹H NMR | |

| CH₃ | 1.5 - 2.5 |

| NH | 7.0 - 8.5 |

| OH | 9.0 - 11.0 |

| ¹³C NMR | |

| CH₃ | 15 - 25 |

| C(F₂) | 110 - 130 (with C-F coupling) |

| C=N | 150 - 165 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Vibrational (IR and Raman) Spectroscopy Prediction

Theoretical vibrational spectra are calculated to understand the molecule's vibrational modes. The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.

Scaling Factors: The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

The predicted IR and Raman spectra can aid in the identification of characteristic functional group vibrations, such as the C=N, N-O, O-H, and C-F stretching and bending modes within the this compound structure.

Hypothetical Predicted Vibrational Frequencies

The following table provides a hypothetical overview of some key predicted vibrational frequencies for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | 3400 - 3600 |

| N-H stretch | 3200 - 3400 |

| C-H stretch | 2900 - 3000 |

| C=N stretch | 1620 - 1680 |

| C-F stretch | 1000 - 1200 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This involves:

Excited State Calculation: Starting from the optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies, oscillator strengths, and corresponding electronic transitions.

Spectral Simulation: The calculated excitation energies (which correspond to the wavelength of maximum absorption, λmax) and oscillator strengths (which relate to the intensity of the absorption) are used to simulate the UV-Vis spectrum, often by broadening the calculated transitions with a Gaussian or Lorentzian function.

These calculations would help in understanding the electronic transitions, such as n → π* or π → π*, that are responsible for the UV-Vis absorption of this compound.

Synthetic Applications and Advanced Research Frontiers of 2,2 Difluoro N Hydroxypropanimidamide

Utilization as a Versatile Building Block in Complex Chemical Synthesis

2,2-difluoro-N'-hydroxypropanimidamide serves as a valuable fluorinated building block in organic synthesis, offering a unique combination of reactive functional groups and the influential properties of the gem-dinal fluorine substitution. The presence of the difluoromethyl group can significantly alter the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and acidity, making this compound an attractive starting material for the synthesis of novel bioactive compounds and advanced materials. tandfonline.comnih.gov

Derivatization for Novel Fluorinated Scaffolds

The N'-hydroxypropanimidamide moiety of this compound is amenable to a variety of chemical transformations, allowing for the construction of diverse fluorinated scaffolds. The hydroxyl group can undergo O-acylation, O-alkylation, and O-silylation, while the amino group can be acylated or participate in condensation reactions. These derivatizations, coupled with the reactivity of the imidamide functional group, open avenues to a wide range of heterocyclic systems.

One of the most common applications of N'-hydroxyimidamides is their conversion into 1,2,4-oxadiazoles through cyclization with various reagents. researchgate.net For instance, reaction with anhydrides or acyl chlorides would likely yield 3-(1,1-difluoroethyl)-5-substituted-1,2,4-oxadiazoles. This heterocyclic core is a prevalent motif in medicinal chemistry.

Furthermore, the amidoxime (B1450833) functionality can be a precursor to other nitrogen-containing heterocycles. researchgate.net For example, condensation reactions with β-ketoesters could potentially lead to the formation of fluorinated pyrimidine (B1678525) derivatives. The unique electronic properties conferred by the gem-dinal fluorine atoms can influence the reactivity and stability of these resulting scaffolds.

A plausible synthetic route to this compound itself involves the reaction of 2,2-difluoropropanenitrile (B1342962) with hydroxylamine (B1172632). This is a well-established method for the synthesis of amidoximes from their corresponding nitriles. nih.govgoogle.com

Table 1: Plausible Derivatization Reactions of this compound

| Reagent/Condition | Resulting Scaffold | Potential Significance |

| Acyl Chloride/Anhydride | 3-(1,1-difluoroethyl)-1,2,4-oxadiazole | Bioisostere for esters and amides in drug design |

| Isocyanate | 1,2,4-oxadiazol-5-one derivative | Access to novel heterocyclic systems |

| β-Ketoester | Fluorinated pyrimidine derivative | Building blocks for pharmaceuticals and agrochemicals |

| Orthoesters | 1,2,4-oxadiazole derivative | Versatile heterocyclic synthesis |

Incorporation into Diverse Organic Frameworks

Beyond the synthesis of discrete heterocyclic scaffolds, this compound can be incorporated into larger and more complex organic frameworks. The functional groups of this compound allow for its integration into peptides, polymers, and macrocycles.

For instance, the amino or hydroxyl group could be acylated with a bifunctional linker, which can then be used to attach the fluorinated moiety to a larger molecule. This strategy is particularly relevant in the development of new pharmaceuticals, where the introduction of a difluoromethyl group can enhance metabolic stability and binding affinity. enamine.net

The amidoxime functional group is also known to act as a bioisostere for carboxylic acids, which could be exploited in the design of novel enzyme inhibitors or receptor ligands. nih.gov By replacing a carboxylic acid group with a difluoro-N'-hydroxypropanimidamide moiety, it may be possible to improve the pharmacokinetic profile of a drug candidate.

Exploration of Derivatives in Materials Science Applications

The unique properties of fluorinated compounds make them attractive for applications in materials science. rsc.org Derivatives of this compound could potentially be explored for the development of new polymers, liquid crystals, and coordination complexes.

The high polarity of the C-F bond and the potential for hydrogen bonding from the N'-hydroxyimidamide group could lead to materials with interesting self-assembly properties. For example, polymers incorporating this moiety might exhibit enhanced thermal stability and chemical resistance, characteristic of many fluoropolymers. wikipedia.org

Furthermore, amidoxime functionalities are known to be excellent ligands for a variety of metal ions. researchgate.net The coordination chemistry of this compound and its derivatives could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers. The presence of the fluorine atoms could influence the crystal packing and electronic properties of these materials. Such materials could have applications in gas storage, catalysis, and sensing.

Strategies for Scalable Synthesis and Industrial Research Potential

For this compound to be a viable building block for industrial applications, efficient and scalable synthetic methods are required. The most direct route, the reaction of 2,2-difluoropropanenitrile with hydroxylamine, has the potential for large-scale production. google.com Optimizing reaction conditions, such as solvent, temperature, and stoichiometry, would be crucial for maximizing yield and purity while minimizing cost.

The industrial production of organofluorine compounds often involves specialized techniques and reagents due to the reactivity of fluorine. alfa-chemistry.comnih.gov However, the synthesis of the precursor, 2,2-difluoropropanenitrile, is accessible through established industrial processes.

The potential applications of this compound derivatives in pharmaceuticals and materials science provide a strong incentive for developing scalable synthetic routes. The growing demand for novel fluorinated building blocks in drug discovery and advanced materials further highlights the industrial research potential of this compound. growthmarketreports.com

Table 2: Considerations for Scalable Synthesis

| Parameter | Strategy for Optimization |

| Starting Material Availability | Sourcing from established suppliers of fluorinated intermediates. |

| Reaction Conditions | Process optimization to improve yield and reduce reaction time. |

| Purification | Development of non-chromatographic purification methods like crystallization or distillation. |

| Safety | Implementation of appropriate safety protocols for handling hydroxylamine and fluorinated compounds. |

Future Directions in the Design and Discovery of Related Compounds

The exploration of this compound opens the door to the design and discovery of a wide range of related compounds with potentially enhanced properties. Future research could focus on several key areas:

Synthesis of Analogues with Different Fluorination Patterns: Investigating the synthesis and properties of mono-, tri-, and other polyfluorinated N'-hydroxypropanimidamides would provide a deeper understanding of the structure-activity relationships.

Development of Novel Heterocyclic Scaffolds: Expanding the range of heterocyclic systems derived from this building block could lead to the discovery of new classes of bioactive molecules. nih.gov

Computational Studies: Utilizing computational chemistry to predict the properties and reactivity of derivatives of this compound could guide synthetic efforts and accelerate the discovery of new applications. researchgate.net

Exploration in "Fluorous" Chemistry: The fluorine content of this compound and its derivatives could be exploited in fluorous synthesis and separation techniques.

The continued development of new fluorination methodologies will undoubtedly facilitate the synthesis of a broader array of fluorinated building blocks, including those related to this compound, further expanding their utility in various scientific disciplines. nih.govikprress.org

Conclusion and Outlook

Summary of Key Research Findings and Methodological Advances

While direct experimental data on 2,2-difluoro-N'-hydroxypropanimidamide is not currently available in the scientific literature, a comprehensive analysis of related chemistries allows for several key postulations:

Synthesis: Plausible synthetic routes have been proposed, primarily involving the initial formation of a 2,2-difluorinated precursor, such as 2,2-difluoropropanenitrile (B1342962) or a 2,2-difluoropropanimidate, followed by reaction with hydroxylamine (B1172632). Methodologies for gem-difluorination of carbonyl compounds or their derivatives, followed by conversion to the nitrile or imidate, are well-established and offer a viable starting point.

Chemical Properties: The introduction of the gem-difluoro group is expected to have a profound impact on the electronic properties of the N'-hydroxypropanimidamide core. A significant decrease in the pKa of both the N'-hydroxy and the imidamide protons is anticipated due to the strong electron-withdrawing nature of the fluorine atoms. This altered acidity will influence its behavior in physiological environments and its potential as a ligand. The reactivity of the N'-hydroxy group as a nucleophile is likely to be diminished, while the carbon of the C=N bond may exhibit increased electrophilicity.

Potential Applications: Based on the functionalities present, this compound holds promise in medicinal chemistry as a potential enzyme inhibitor, where the gem-difluoro group can act as a non-hydrolyzable mimic of a transition state and the N'-hydroxyimidamide can chelate metal ions in active sites. Its potential role as a bioisostere for carboxylic acids or amides, coupled with the metabolic stability often conferred by fluorination, makes it an attractive scaffold for drug design.

Identification of Remaining Challenges and Unexplored Research Avenues

The novelty of this compound inherently means that its entire chemical and biological landscape is an unexplored research avenue. Key challenges and future research directions include:

Synthetic Optimization: The primary challenge lies in the development of an efficient and scalable synthesis. The proposed routes require experimental validation to determine optimal reaction conditions, yields, and purification methods. The stability of the target compound under various synthetic conditions also needs to be established.

Physicochemical Characterization: A crucial next step is the thorough experimental determination of its physicochemical properties. This includes accurate measurement of its pKa values, partition coefficient (LogP), solubility, and conformational preferences. These data are essential for understanding its behavior and for rational drug design. nih.govresearchgate.net

Reactivity Studies: A detailed investigation of its reactivity is warranted. This includes its stability across a range of pH values, its propensity to act as a metal chelator, and its potential to undergo biotransformation to release nitric oxide, similar to some amidoximes. nih.gov

Biological Evaluation: The most exciting unexplored avenue is the systematic evaluation of its biological activity. Screening against various enzyme classes, particularly metalloenzymes, and assessing its potential as a bioisosteric replacement in known bioactive molecules could uncover novel therapeutic applications.

Perspectives on the Broader Impact of this compound Research in Chemical Sciences

The study of this compound, and molecules like it, has the potential to contribute significantly to the broader field of chemical sciences in several ways:

Expansion of Fluorine Chemistry: Successful synthesis and characterization of this molecule would add a new, functionalized building block to the toolbox of organofluorine chemistry. Understanding the interplay between the gem-difluoro group and the N'-hydroxyimidamide moiety will provide deeper insights into the nuanced effects of fluorination.

Advancement in Bioisosteric Design: This molecule serves as an excellent case study for the concept of multi-component bioisosterism, where both the gem-difluoro and N'-hydroxyimidamide groups can be considered as bioisosteres for other functionalities. Research in this area can lead to more sophisticated strategies for modulating the properties of drug candidates. nih.gov

Development of Novel Therapeutic Agents: Given the established roles of both fluorinated compounds and N'-hydroxyimidamides in medicinal chemistry, the exploration of their combined potential could lead to the discovery of new classes of drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-N'-hydroxypropanimidamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of analogous amidoximes (e.g., N'-hydroxypropanimidamide derivatives) typically involves nucleophilic substitution or condensation reactions. For example, a chloro- or fluoro-substituted propanimidamide precursor can react with hydroxylamine under controlled pH (pH 7–9) and temperature (40–60°C) to introduce the hydroxylamine moiety. Yield optimization requires precise stoichiometric ratios of reactants and inert atmospheres to prevent oxidation . For fluorinated analogs like 2,2-difluoro derivatives, fluorination steps (e.g., using DAST or Deoxo-Fluor) must precede amidoxime formation to ensure regioselectivity.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% by peak area) .

- Spectroscopy : Confirm the structure via -NMR (e.g., δ 8.2–8.5 ppm for hydroxylamine protons) and -NMR (distinct coupling patterns for difluoro groups).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (CHFNO, theoretical m/z 135.03) .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility tests at 25°C should precede kinetic studies .

- Stability : Store at 2–8°C under argon to prevent hydrolysis or oxidation. Thermogravimetric analysis (TGA) can determine decomposition temperatures .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine atoms influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The difluoro group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions (e.g., with amines or thiols). Computational studies (DFT calculations) can quantify charge distribution, while kinetic experiments under varying pH and temperature conditions reveal rate constants. Compare with non-fluorinated analogs (e.g., N'-hydroxypropanimidamide) to isolate fluorine’s electronic effects.

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated amidoximes?

- Methodological Answer : Discrepancies in -NMR shifts may arise from solvent polarity or counterion effects. Standardize measurements using deuterated DMSO as a solvent and internal reference (e.g., CFCl). Cross-validate with X-ray crystallography to confirm bond angles and fluorine positioning .

Q. How can this compound be utilized as a ligand in coordination chemistry?

- Methodological Answer : The hydroxylamine and imine groups act as chelating sites for transition metals (e.g., Cu, Fe). Titration experiments with metal salts monitored by UV-Vis spectroscopy (e.g., ligand-to-metal charge transfer bands) and cyclic voltammetry can determine binding constants and redox behavior. Compare stability constants with non-fluorinated analogs to assess fluorine’s steric/electronic impact.

Q. What are the challenges in assessing the biological activity of this compound, and how can they be addressed?

- Methodological Answer :

- Bioavailability : Poor aqueous solubility may limit in vivo efficacy. Use prodrug strategies (e.g., esterification of the hydroxylamine group) or nanoformulations .

- Toxicity Screening : Conduct MTT assays on cell lines (e.g., HEK293) to evaluate cytotoxicity. Pair with metabolomics to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.